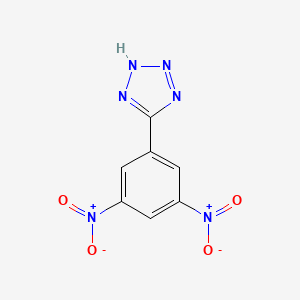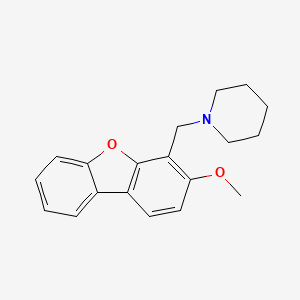
3-Methoxy-4-piperidinomethyldibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-piperidinomethyldibenzofuran is a chemical compound with the molecular formula C19H21NO2 It is known for its unique structure, which includes a dibenzofuran core substituted with a methoxy group and a piperidinomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-piperidinomethyldibenzofuran typically involves the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a series of cyclization reactions starting from biphenyl derivatives.
Methoxylation: Introduction of the methoxy group is achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Piperidinomethylation: The final step involves the introduction of the piperidinomethyl group. This can be accomplished through a nucleophilic substitution reaction where a piperidine derivative reacts with a suitable leaving group on the dibenzofuran core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and specific reaction conditions tailored to large-scale production is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-4-piperidinomethyldibenzofuran undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the dibenzofuran core or the piperidinomethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidinomethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are frequently employed.
Major Products Formed
Oxidation: Formation of methoxybenzoic acids or aldehydes.
Reduction: Production of reduced dibenzofuran derivatives.
Substitution: Various substituted dibenzofuran derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Methoxy-4-piperidinomethyldibenzofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-piperidinomethyldibenzofuran involves its interaction with specific molecular targets and pathways. The piperidinomethyl group can interact with various receptors or enzymes, modulating their activity. The methoxy group may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxy-4-methylbenzoic acid
- 3-Methoxy-4-methylbenzaldehyde
- 3-Methoxy-4-methylphenol
Uniqueness
3-Methoxy-4-piperidinomethyldibenzofuran is unique due to its combination of a dibenzofuran core with both methoxy and piperidinomethyl substituents. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
42840-15-3 |
|---|---|
Formule moléculaire |
C19H21NO2 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
1-[(3-methoxydibenzofuran-4-yl)methyl]piperidine |
InChI |
InChI=1S/C19H21NO2/c1-21-17-10-9-15-14-7-3-4-8-18(14)22-19(15)16(17)13-20-11-5-2-6-12-20/h3-4,7-10H,2,5-6,11-13H2,1H3 |
Clé InChI |
NFDYPKDXZTVUDY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C3=CC=CC=C3O2)CN4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


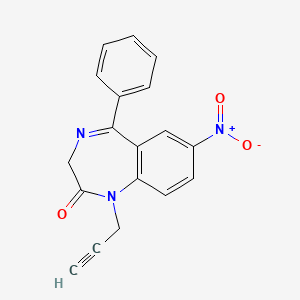
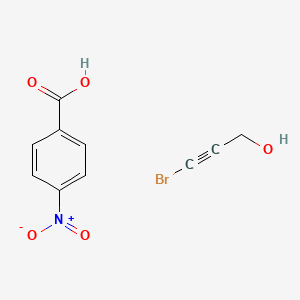
![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)
![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)


![2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane](/img/structure/B14649164.png)
![(2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14649173.png)
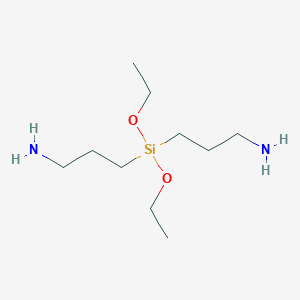
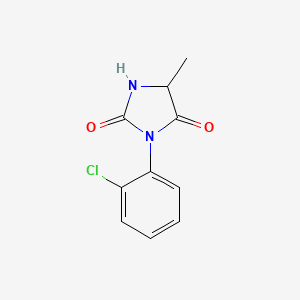
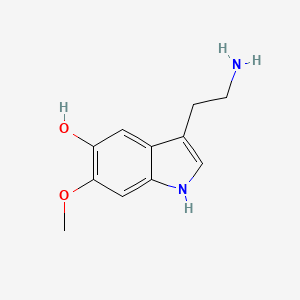
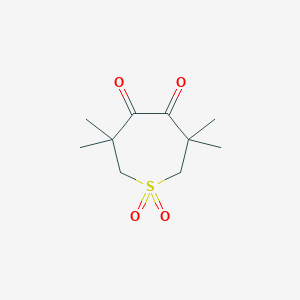
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)ethan-1-one](/img/structure/B14649225.png)
